1-(3-bromo-4-methylphenyl)-3-hydroxy-5-(3-hydroxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-(3-BROMO-4-METHYLPHENYL)-3-HYDROXY-5-(3-HYDROXYPHENYL)-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound features multiple functional groups, including bromine, hydroxyl, methoxy, and benzoyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-BROMO-4-METHYLPHENYL)-3-HYDROXY-5-(3-HYDROXYPHENYL)-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Aromatic substitution reactions: to introduce the bromine and methoxy groups.
Aldol condensation: to form the pyrrol-2-one ring.
Hydroxylation: reactions to introduce hydroxyl groups.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch processing: in reactors with precise control over temperature, pressure, and reaction time.
Catalytic processes: to enhance reaction efficiency and yield.
Purification techniques: such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3-BROMO-4-METHYLPHENYL)-3-HYDROXY-5-(3-HYDROXYPHENYL)-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the bromine group to a hydrogen atom.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated compounds.
Substitution: Formation of new substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-BROMO-4-METHYLPHENYL)-3-HYDROXY-5-(3-HYDROXYPHENYL)-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with molecular targets and pathways. The compound may:
Bind to specific receptors: or enzymes, altering their activity.
Modulate signaling pathways: involved in cellular processes.
Induce changes in gene expression: or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
1-(3-BROMO-4-METHYLPHENYL)-3-HYDROXY-5-(3-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: Lacks the methoxy and benzoyl groups.
1-(3-BROMO-4-METHYLPHENYL)-3-HYDROXY-5-(3-HYDROXYPHENYL)-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-THIONE: Contains a thione group instead of a ketone.
Properties
Molecular Formula |
C25H20BrNO5 |
---|---|
Molecular Weight |
494.3 g/mol |
IUPAC Name |
(4Z)-1-(3-bromo-4-methylphenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(3-hydroxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H20BrNO5/c1-14-6-9-17(13-20(14)26)27-22(16-4-3-5-18(28)12-16)21(24(30)25(27)31)23(29)15-7-10-19(32-2)11-8-15/h3-13,22,28-29H,1-2H3/b23-21- |
InChI Key |
VFFJRUXXXWNDNF-LNVKXUELSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(/C(=C(\C3=CC=C(C=C3)OC)/O)/C(=O)C2=O)C4=CC(=CC=C4)O)Br |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC(=CC=C4)O)Br |
Origin of Product |
United States |
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